molecular formula C26H29N5O3S B2642389 N-(4-butylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105241-23-3

N-(4-butylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Numéro de catalogue: B2642389
Numéro CAS: 1105241-23-3
Poids moléculaire: 491.61
Clé InChI: JCDRFZPKRWFZFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-butylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a fused heterocyclic core. Key structural features include:

  • 7-position substitution: A furan-2-yl group, which may enhance π-π stacking interactions in biological targets.
  • 2-position substitution: A piperidin-1-yl group, contributing to solubility and steric modulation.
  • Acetamide side chain: Linked to a 4-butylphenyl group, likely influencing lipophilicity and membrane permeability.

Propriétés

IUPAC Name

N-(4-butylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-2-3-8-18-10-12-19(13-11-18)27-21(32)17-31-25(33)23-24(22(29-31)20-9-7-16-34-20)35-26(28-23)30-14-5-4-6-15-30/h7,9-13,16H,2-6,8,14-15,17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDRFZPKRWFZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-butylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound characterized by its unique structural features, which include a thiazolo-pyridazine core and various functional groups that contribute to its biological activity. This article explores the compound's biological activities, including its antimicrobial, anti-inflammatory, and enzyme inhibitory properties, supported by relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C25H27N3O3C_{25}H_{27}N_3O_3, and it features a butylphenyl group, a furan moiety, and a piperidine ring within its structure. This combination of elements is pivotal in determining its pharmacological effects.

Antimicrobial Activity

Research has shown that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives that include furan and piperidine moieties have been tested against various bacterial strains. A study demonstrated that synthesized compounds displayed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains such as Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi50 µg/mL
Compound BBacillus subtilis75 µg/mL
Compound CE. coli>100 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of N-(4-butylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Compounds with similar structures have been reported to exhibit selective inhibition of COX-II, which is crucial for the synthesis of pro-inflammatory mediators .

Table 2: COX Inhibition Potency

Compound NameCOX-I IC50 (µM)COX-II IC50 (µM)
Compound X0.520.11
Compound Y0.780.25
N-(4-butylphenyl)-...TBDTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been suggested that it may act as an acetylcholinesterase (AChE) inhibitor, which is significant in treating neurodegenerative diseases such as Alzheimer's . The binding affinity for bovine serum albumin (BSA) indicates its pharmacokinetic profile and potential therapeutic applications.

Table 3: Enzyme Inhibition Studies

EnzymeInhibition (%)
Acetylcholinesterase75%
Urease80%

Case Studies

Several case studies have documented the biological activities of compounds related to N-(4-butylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide:

  • Antibacterial Screening : A synthesized series of compounds were evaluated for their antibacterial properties against multiple strains. Results indicated that certain derivatives exhibited high efficacy against Gram-positive bacteria while showing variable effectiveness against Gram-negative strains .
  • Anti-inflammatory Research : Studies have highlighted the anti-inflammatory effects of similar thiazolo-pyridazine derivatives in animal models, demonstrating a reduction in inflammation markers following treatment .
  • Neuroprotective Effects : Research involving piperidine derivatives has shown promise in neuroprotection through AChE inhibition, supporting the potential therapeutic use of N-(4-butylphenyl)-... in treating cognitive disorders .

Comparaison Avec Des Composés Similaires

Structural Differences :

  • 7-position : 4-Fluorophenyl (vs. furan-2-yl in the target compound).
  • 2-position : Methyl group (vs. piperidin-1-yl).
  • Acetamide side chain : 4-Chlorophenyl (vs. 4-butylphenyl).

Implications :

  • The 4-fluorophenyl group may increase electronegativity and binding affinity to hydrophobic pockets compared to the furan-2-yl group.
  • The 4-chlorophenyl side chain enhances halogen bonding but reduces lipophilicity relative to the 4-butylphenyl group .

4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide ()

Structural Differences :

  • Core substitution : 2,7-Dimethyl groups (vs. 2-piperidin-1-yl and 7-furan-2-yl).
  • Side chain : Benzenesulfonamide (vs. 4-butylphenyl acetamide).

Implications :

  • Methyl groups at positions 2 and 7 simplify synthesis but may reduce conformational flexibility.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide ()

Structural Differences :

  • Core : 4,5-Dihydro-1,3-thiazole (vs. thiazolo[4,5-d]pyridazine).
  • Substituents : 4-Nitrophenyl and pyrazolyl groups (vs. furan-2-yl and piperidin-1-yl).

Implications :

  • The dihydrothiazole core may reduce aromaticity, affecting binding to planar enzyme active sites.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-butylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, and how can purity be optimized?

  • Answer : The synthesis typically involves:

Thiazole ring formation : Using phosphorus pentasulfide to cyclize precursors into the thiazolo-pyridazinone core .

Acetamide coupling : Reacting the core with 4-butylphenylamine under amide bond-forming conditions (e.g., EDC/HOBt) .

Functionalization : Introducing the furan-2-yl and piperidin-1-yl groups via nucleophilic substitution or Suzuki coupling .

  • Purity optimization : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Monitor reactions with TLC (Rf ~0.3–0.5) and confirm purity via HPLC (>95% by C18 reverse-phase) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, piperidinyl N–CH₂ at δ 2.5–3.5 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C–N in thiazole) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ m/z calculated vs. observed) confirms molecular weight .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Answer :

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or Aurora kinases) to assess binding affinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Answer :

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing piperidin-1-yl with morpholino or varying the furan substituent) .
  • Biological testing : Compare IC₅₀ values across analogs to identify key pharmacophores (e.g., bulky 4-butylphenyl enhances lipophilicity and membrane penetration) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases) .

Q. How should researchers resolve contradictions in thermal stability data between DSC and TGA analyses?

  • Answer :

  • DSC : Melting point (~200–220°C) may indicate crystallinity. Discrepancies arise if decomposition overlaps with melting.
  • TGA : Mass loss >5% below 200°C suggests impurities or solvent retention.
  • Methodological fix : Purify via recrystallization (ethanol/water) and rerun analyses under inert atmosphere (N₂ flow) .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?

  • Answer :

  • Pharmacokinetic profiling : Assess bioavailability (oral vs. IP administration) and plasma stability (LC-MS/MS).
  • Metabolite identification : Incubate with liver microsomes to detect rapid degradation (e.g., cytochrome P450-mediated oxidation of the furan ring) .
  • Formulation optimization : Use PEGylated nanoparticles or liposomes to enhance solubility and half-life .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.